Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents may vary depending on the desired functional groups and the complexity of the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridine-3-carboxylates
Uniqueness
Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-8(11(15)16-2)5-13-9(6-14)4-12-10(7)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRYMHZIOVTGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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